CID 121235186

Description

Properties

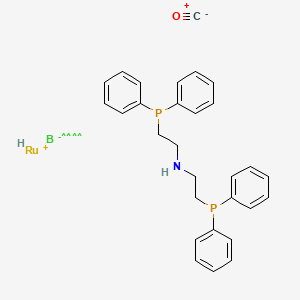

Molecular Formula |

C29H30BNOP2Ru |

|---|---|

Molecular Weight |

582.4 g/mol |

InChI |

InChI=1S/C28H29NP2.CO.B.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;;;/q;;-1;+1; |

InChI Key |

GMICPXYCDIVREY-UHFFFAOYSA-N |

Canonical SMILES |

[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[RuH+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) involves the reaction of ruthenium precursors with specific ligands under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is air-sensitive and must be stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.

Reduction: It can also be reduced, typically using hydrogen or other reducing agents.

Common reagents used in these reactions include hydrogen gas, oxygen, and various organic and inorganic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroboration reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in industrial processes that require efficient and selective catalysis

Mechanism of Action

The mechanism of action of Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) involves its ability to act as a catalyst by facilitating the transfer of hydrogen atoms or other groups in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Comparison

Compounds are often compared using 2D/3D structural overlays and functional group analysis. For instance:

- Oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) differ in methyl substitutions, which influence their biological activity and stability .

- Betulin-derived inhibitors (e.g., CID 72326 vs. CID 10153267) show enhanced solubility and target affinity when modified with caffeoyl groups .

Hypothetical Table for CID 121235186 and Analogs

Pharmacological and Toxicological Profiles

and highlight parameters like solubility, bioavailability, and enzyme inhibition. For example:

- CID 2049887 () has a solubility of 0.249 mg/mL and acts as a CYP1A2 inhibitor, whereas irbesartan (CID 3749) is a hypertension drug with distinct pharmacokinetics .

- Troglitazone (CID 5591) , a PPARγ agonist, was withdrawn due to hepatotoxicity, underscoring the importance of safety profiling in comparisons .

Physicochemical Properties

Key metrics include logP (lipophilicity), polar surface area, and synthetic accessibility:

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate CID 121235186's biochemical mechanisms?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

- Population: Specific biological targets (e.g., enzymes, receptors) of this compound.

- Intervention: Dose-dependent effects or molecular interactions.

- Outcome: Mechanistic insights (e.g., inhibition kinetics, binding affinity).

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

- Methodological Answer :

- Synthesis : Follow protocols for reproducible synthesis, including reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography).

- Characterization : Use spectroscopic methods (NMR, IR, mass spectrometry) and crystallography for structural validation. Report purity criteria (e.g., HPLC ≥95%) and provide raw spectral data in supplementary materials .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Step 1 : Use databases (PubMed, SciFinder) with keywords like "this compound," "structure-activity relationships," and "mechanistic studies."

- Step 2 : Filter results by study type (e.g., in vitro, in vivo) and year (prioritize recent studies).

- Step 3 : Map contradictions (e.g., conflicting IC50 values) using tools like PRISMA flow diagrams. Document unresolved hypotheses for further investigation .

Advanced Research Questions

Q. How to design a robust experimental framework for studying this compound's pharmacological properties?

- Methodological Answer :

- Hypothesis Testing : Define primary/secondary endpoints (e.g., efficacy in disease models vs. toxicity).

- Controls : Include positive/negative controls (e.g., known inhibitors) and validate assay reproducibility.

- Data Triangulation : Combine in silico (docking studies), in vitro (enzyme assays), and in vivo (animal models) data to confirm mechanisms. Reference guidelines for experimental rigor from Medicinal Chemistry Research .

Q. What strategies resolve contradictory data in this compound studies (e.g., inconsistent bioactivity results)?

- Methodological Answer :

- Root-Cause Analysis : Check variables like compound purity, assay conditions (pH, temperature), and biological model variability.

- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan. Highlight confounders (e.g., solvent effects) in supplemental tables.

- Replication : Reproduce key experiments in independent labs with blinded protocols .

Q. Which advanced statistical methods are suitable for analyzing this compound's dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.

- Machine Learning : Apply clustering algorithms to identify outliers or subgroup responses.

- Bayesian Inference : Model uncertainty in low-sample studies (e.g., rare cell lines). Validate with bootstrapping .

Methodological Best Practices

Q. How to ensure reproducibility in this compound experiments?

- Answer :

- Detailed Protocols : Document instrument calibration, reagent lot numbers, and software settings (e.g., NMR parameters).

- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical considerations apply to studies involving this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.